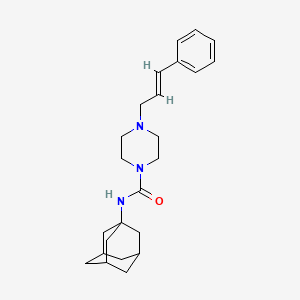
N-(4-fluorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide, also known as FPh-Triazole, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound belongs to the class of triazole derivatives and has a molecular weight of 308.32 g/mol.
Wirkmechanismus
The mechanism of action of N-(4-fluorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide is mainly attributed to its ability to bind to the active site of target enzymes and inhibit their activity. This inhibition can occur through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition, depending on the nature of the enzyme and the binding site of the compound.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has been shown to induce various biochemical and physiological effects, depending on the target enzyme and the biological system under investigation. For instance, it has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-(4-fluorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has been shown to modulate the immune response by inhibiting the activity of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-fluorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has several advantages for lab experiments, including its high potency, selectivity, and solubility in aqueous solutions. Moreover, it can be easily synthesized using simple and scalable methods, which makes it a cost-effective alternative to other compounds. However, N-(4-fluorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide also has some limitations, including its potential toxicity and limited stability under certain conditions.
Zukünftige Richtungen
The potential applications of N-(4-fluorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide in various fields have led to several future directions for research. One of the areas of interest is the development of N-(4-fluorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide-based therapeutics for the treatment of various diseases, including cancer, fungal infections, and viral infections. Moreover, the use of N-(4-fluorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide as a tool compound for studying enzyme function and signaling pathways is also an area of active research. Finally, the design and synthesis of novel N-(4-fluorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide derivatives with improved potency and selectivity is another area of future research.
Synthesemethoden
The synthesis of N-(4-fluorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide can be achieved through a multistep reaction process, which involves the condensation of 4-fluorobenzoyl chloride and 4-(1H-1,2,4-triazol-1-yl)aniline in the presence of a base such as triethylamine. The resulting intermediate is then subjected to further reactions, including cyclization and deprotection, to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against a variety of enzymes, including kinases, proteases, and phosphodiesterases, which are involved in various physiological processes. Moreover, N-(4-fluorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has been found to possess anticancer, antifungal, and antiviral properties, making it a promising candidate for the development of novel therapeutics.
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-4-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O/c16-12-3-5-13(6-4-12)19-15(21)11-1-7-14(8-2-11)20-9-17-18-10-20/h1-10H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQPXKXWEFZNAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)F)N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[1-(2-furylmethyl)piperidin-3-yl]ethyl}cyclopropanesulfonamide](/img/structure/B5304652.png)

![N-(4-chlorophenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B5304673.png)

![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B5304684.png)
![(5-chloro-2-ethoxybenzyl)methyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)amine](/img/structure/B5304686.png)
![1-cyclopropyl-4-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5304701.png)

![N-[1-(4-methoxyphenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5304713.png)
![N'-{[(4-tert-butylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5304723.png)

![ethyl 5-(7-{[N-(tert-butoxycarbonyl)alanyl]oxy}-5-hydroxy-4-oxo-4H-chromen-3-yl)-2-furoate](/img/structure/B5304733.png)
![[4-(benzyloxy)-3-bromo-5-methoxybenzyl]methylamine hydrochloride](/img/structure/B5304744.png)
![N-(4-fluorophenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5304755.png)